molecular formula C22H21ClN2O4S2 B6489233 methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899725-12-3

methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B6489233
CAS No.: 899725-12-3
M. Wt: 477.0 g/mol
InChI Key: NCHWAGCZIHQISD-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O4S2 and its molecular weight is 477.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.0631272 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, identified by its CAS number 941935-91-7, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClN2O4S2C_{23}H_{23}ClN_{2}O_{4}S_{2} with a molecular weight of 491.0 g/mol. The compound features a complex structure that includes a piperazine ring, which is known for various biological activities.

PropertyValue
Molecular FormulaC23H23ClN2O4S2C_{23}H_{23}ClN_{2}O_{4}S_{2}
Molecular Weight491.0 g/mol
CAS Number941935-91-7

Antibacterial Activity

Research indicates that compounds containing piperazine and sulfonyl groups exhibit notable antibacterial properties. A study evaluated derivatives similar to this compound against various bacterial strains such as Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainInhibition Zone (mm)
Salmonella Typhi15
E. coli20
Pseudomonas aeruginosa18
Staphylococcus aureus22

The results suggest that the compound has a significant effect on the growth of these bacteria, which may be attributed to its ability to disrupt bacterial cell function through enzyme inhibition.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in therapeutic contexts, particularly in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase5.0
Urease3.5

The low IC50 values indicate that this compound is a potent inhibitor of these enzymes, suggesting potential therapeutic applications.

Anticancer Activity

The anticancer potential of compounds with similar structures has also been explored. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways .

Case Study: Apoptosis Induction in Cancer Cells
A specific study focused on the effect of the compound on MDA-MB-231 breast cancer cells showed:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 10 µM.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Properties

IUPAC Name

methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-5-3-2-4-6-16)31(27,28)25-13-11-24(12-14-25)18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHWAGCZIHQISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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